An In-depth Technical Guide to the Synthesis and Characterization of 2-Methyl-1-phenylcyclohexanol
An In-depth Technical Guide to the Synthesis and Characterization of 2-Methyl-1-phenylcyclohexanol
Abstract: This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Methyl-1-phenylcyclohexanol, a tertiary alcohol. The primary synthetic route detailed is the Grignard reaction between 2-methylcyclohexanone (B44802) and phenylmagnesium bromide. This document outlines the chemical and physical properties, a detailed experimental protocol for its synthesis, and methodologies for its characterization using modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). All quantitative data is summarized in tabular format, and key experimental workflows are visualized using Graphviz diagrams to support researchers, scientists, and professionals in the field of organic chemistry and drug development.
Chemical and Physical Properties
2-Methyl-1-phenylcyclohexanol is a substituted cyclohexanol (B46403) derivative with the molecular formula C13H18O.[1] Its properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C13H18O | [1][2] |
| Molecular Weight | 190.28 g/mol | [1][3] |
| CAS Number | 15036-22-3 | [1] |
| Density | 1.022 g/cm³ | [1] |
| Boiling Point | 302.8 °C at 760 mmHg | [1] |
| Flash Point | 119.1 °C | [1] |
| LogP | 3.08430 | [1] |
| Refractive Index | 1.539 | [1] |
Synthesis of 2-Methyl-1-phenylcyclohexanol
The most common and efficient method for synthesizing 2-Methyl-1-phenylcyclohexanol is through the nucleophilic addition of a Grignard reagent to a ketone.[4][5] Specifically, phenylmagnesium bromide is reacted with 2-methylcyclohexanone. The Grignard reagent is prepared in-situ from bromobenzene (B47551) and magnesium metal in an anhydrous ether solvent.[4] The nucleophilic carbon of the phenylmagnesium bromide attacks the electrophilic carbonyl carbon of 2-methylcyclohexanone, forming a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final tertiary alcohol product.[6]
Detailed Experimental Protocol: Grignard Synthesis
Materials:
-
Magnesium turnings
-
Iodine crystal (for activation)
-
Anhydrous diethyl ether
-
Bromobenzene
-
2-Methylcyclohexanone
-
Sulfuric acid (10% aqueous solution) or saturated aqueous ammonium (B1175870) chloride
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, condenser, dropping funnel, heating mantle, magnetic stirrer
Procedure:
-
Apparatus Setup: All glassware must be oven-dried to remove any trace of water. Assemble a three-necked round-bottom flask with a reflux condenser (with a drying tube), a pressure-equalizing dropping funnel, and a glass stopper.
-
Grignard Reagent Formation:
-
Place magnesium turnings in the flask. Add a single crystal of iodine to activate the magnesium surface.
-
In the dropping funnel, prepare a solution of bromobenzene in anhydrous diethyl ether.
-
Add a small portion of the bromobenzene solution to the magnesium. The reaction is initiated when the color of the iodine fades and bubbling occurs. If the reaction does not start, gentle warming may be required.
-
Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[7] After the addition is complete, continue to stir the mixture until most of the magnesium has reacted.
-
-
Reaction with Ketone:
-
Dissolve 2-methylcyclohexanone in anhydrous diethyl ether and add this solution to the dropping funnel.
-
Cool the Grignard reagent mixture in an ice bath.
-
Add the ketone solution dropwise to the stirred Grignard reagent. A vigorous reaction will occur. Control the rate of addition to maintain a manageable reaction temperature.
-
After the addition is complete, allow the mixture to stir at room temperature for at least one hour to ensure the reaction goes to completion.
-
-
Workup and Purification:
-
Pour the reaction mixture slowly and carefully into a beaker containing ice and a 10% aqueous solution of sulfuric acid or saturated ammonium chloride to quench the reaction and protonate the alkoxide.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with water, a sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography.
-
Characterization
Following synthesis, the identity and purity of 2-Methyl-1-phenylcyclohexanol are confirmed through various analytical methods.
Spectroscopic Data Summary
| Technique | Expected Observations |
| ¹H NMR | Signals for aromatic protons (phenyl group), aliphatic protons (cyclohexyl ring), a singlet for the hydroxyl proton (disappears on D₂O exchange), and a singlet for the methyl group protons. |
| ¹³C NMR | Signals for aromatic carbons, aliphatic carbons of the cyclohexyl ring, a quaternary carbon attached to the -OH group, and a carbon for the methyl group. |
| IR Spectroscopy | Broad O-H stretch (~3200-3600 cm⁻¹), aromatic C-H stretches (~3000-3100 cm⁻¹), aliphatic C-H stretches (~2850-3000 cm⁻¹), C=C stretches from the phenyl ring (~1450-1600 cm⁻¹), and a C-O stretch (~1050-1150 cm⁻¹). |
| Mass Spec. (EI) | Molecular ion peak (M⁺) at m/z = 190. Key fragments at m/z = 172 [M-H₂O]⁺, m/z = 113 [M-C₆H₅]⁺, and m/z = 77 [C₆H₅]⁺. |
Detailed Characterization Protocols
¹H and ¹³C NMR Spectroscopy:
-
Protocol: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Acquire ¹H and ¹³C spectra on a standard NMR spectrometer (e.g., 400 MHz).
-
Interpretation: The ¹H NMR spectrum is expected to show a complex multiplet region for the cyclohexyl protons, a multiplet for the phenyl protons, and a characteristic singlet for the methyl group. The hydroxyl proton will appear as a broad singlet which can be confirmed by a D₂O shake experiment. The ¹³C NMR will show distinct peaks for the 13 carbons, with the carbinol carbon (C-OH) and the ipso-carbon of the phenyl ring appearing as key quaternary signals.
Infrared (IR) Spectroscopy:
-
Protocol: Acquire the IR spectrum using either a neat liquid sample (as a thin film between salt plates) or by dissolving the solid compound in a suitable solvent (like CCl₄).[8] Alternatively, a KBr pellet can be prepared.
-
Interpretation: The most telling feature in the IR spectrum is the presence of a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of an alcohol.[6][9] This confirms the success of the reaction, especially when compared to the IR spectrum of the starting material, 2-methylcyclohexanone, which would show a strong, sharp C=O stretch around 1715 cm⁻¹ and a complete absence of the broad O-H band.
Mass Spectrometry (MS):
-
Protocol: Introduce a dilute solution of the sample into a mass spectrometer, typically via Gas Chromatography (GC-MS) for simultaneous separation and analysis. Electron Ionization (EI) is a common method for fragmentation.
-
Interpretation: The mass spectrum provides the molecular weight and fragmentation pattern. The molecular ion peak (M⁺) should appear at m/z 190, corresponding to the molecular formula C13H18O.[1] A common fragmentation pathway for alcohols is dehydration, leading to a significant peak at m/z 172 ([M-18]⁺).[10] Other expected fragments include the loss of the phenyl group, and the phenyl cation itself at m/z 77.[11]
Biological Activity and Signaling Pathways
Currently, 2-Methyl-1-phenylcyclohexanol is primarily a synthetic intermediate and is not associated with any known biological signaling pathways or specific pharmacological activities. Its structural motifs may be of interest in medicinal chemistry for the development of new molecular entities, but dedicated studies on its biological effects are not widely reported in scientific literature. Therefore, a diagram of a signaling pathway is not applicable.
Conclusion
This guide has detailed the synthesis of 2-Methyl-1-phenylcyclohexanol via the Grignard reaction and outlined the standard analytical procedures for its comprehensive characterization. The provided protocols and expected data serve as a valuable resource for chemists in research and development, ensuring a reliable methodology for the preparation and validation of this tertiary alcohol.
References
- 1. Cyclohexanol,2-methyl-1-phenyl- | CAS#:15036-22-3 | Chemsrc [chemsrc.com]
- 2. 2-Methyl-1-phenylcyclohexanol | C13H18O | CID 249819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Methyl-2-phenylcyclohexan-1-ol | C13H18O | CID 282987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. Predict the products formed when cyclohexanone reacts with the fo... | Study Prep in Pearson+ [pearson.com]
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